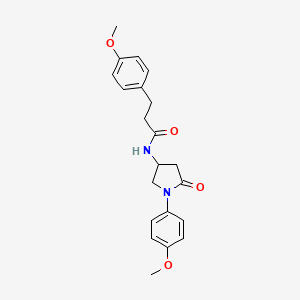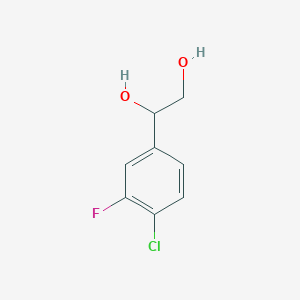
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol” is a chemical compound with the IUPAC name ®-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol . It has a molecular weight of 190.6 .
Molecular Structure Analysis
The InChI code for “1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol” is 1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 190.6 . The compound’s InChI code is 1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1 .Aplicaciones Científicas De Investigación
Liquid Crystalline Polyethers Synthesis
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol derivatives are utilized in synthesizing flexible polyethers. The phase transition temperatures and thermodynamics of these polymers indicate significant variation based on the substituent groups, demonstrating the material's potential in liquid crystal applications (Percec & Zuber, 1992).
Catalysis in C–C Bond Cleavage
These compounds also play a role in catalytic processes. For instance, they are involved in the aerobic C–C bond cleavage of related diols, which can be a model system for understanding reactions catalyzed by enzymes like cytochrome P-450scc (Okamoto, Sasaki, Shimada, & Oka, 1985).
Photoinduced Electron Transfer Reactions
In photochemistry, derivatives of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol are used in studying photoinduced electron transfer reactions. These studies provide insights into the mechanisms of light-induced electron transfer, which is fundamental in photophysics and photochemistry (Zhang et al., 1998).
NMR Spectroscopy in Conformational Studies
In nuclear magnetic resonance (NMR) spectroscopy, these compounds aid in understanding the conformational equilibria and rates of conformational interconversion in halogenated ethanes, which is crucial in the field of stereochemistry (Weigert, Winstead, Garrels, & Roberts, 1970).
Organometallic Chemistry
These diols are also relevant in organometallic chemistry. They are used in synthesizing ruthenium allenylidene/alkenylcarbyne complexes, contributing to the development of new catalytic systems and materials (Bustelo et al., 2007).
Microbial Resolution and Asymmetric Oxidation
They serve in microbial resolution processes, where specific microbes are used to produce optically active forms of these diols. Such processes are important in creating enantiomerically pure substances used in various chemical syntheses (Yamamoto, Ando, Shuetake, & Chikamatsu, 1989).
In Vitro Pharmacological Studies
In pharmacological research, these diols are studied for their potential in forming platinum(II) complexes, which can be used to evaluate pharmacokinetics and cytotoxicity against various cancer cell lines (Würtenberger, Angermaier, Kircher, & Gust, 2013).
Studies in Molecular Crystals and Liquid Crystals
These compounds are used to synthesize new series of esters with potential applications in liquid crystal technology. The impact of different substituents on the physical properties of these esters is a key area of research (Gray & Kelly, 1981).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGAPYUQROFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)
![2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2833442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
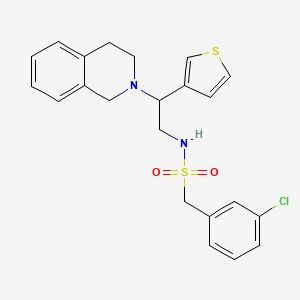
![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)

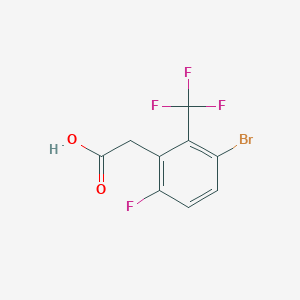
![[1-Methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2833453.png)
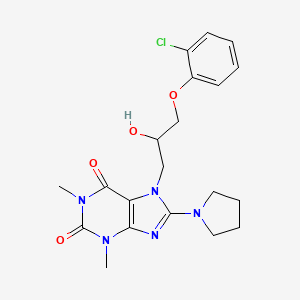

![Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2833457.png)
